Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate

Suzuki-Miyaura cross-coupling dehalogenation side reaction C-C bond formation

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1956385-71-9, molecular formula C₁₆H₁₂BrFN₂O₂, molecular weight 363.18 g/mol) is a polysubstituted pyrazolo[1,5-a]pyridine derivative that serves as a versatile synthetic intermediate and a privileged scaffold in kinase inhibitor drug discovery. The compound features three chemically orthogonal handles: a bromine atom at position 5 for transition-metal-catalyzed cross-coupling, a 4-fluorophenyl group at position 2 that modulates lipophilicity and target-binding interactions, and an ethyl ester at position 3 that enables further functionalization via hydrolysis or transesterification.

Molecular Formula C16H12BrFN2O2
Molecular Weight 363.18 g/mol
Cat. No. B13097007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate
Molecular FormulaC16H12BrFN2O2
Molecular Weight363.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=C(C=CN2N=C1C3=CC=C(C=C3)F)Br
InChIInChI=1S/C16H12BrFN2O2/c1-2-22-16(21)14-13-9-11(17)7-8-20(13)19-15(14)10-3-5-12(18)6-4-10/h3-9H,2H2,1H3
InChIKeyHPTPQJUDJFTPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate: Core Chemical Identity and Procurement Rationale


Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1956385-71-9, molecular formula C₁₆H₁₂BrFN₂O₂, molecular weight 363.18 g/mol) is a polysubstituted pyrazolo[1,5-a]pyridine derivative that serves as a versatile synthetic intermediate and a privileged scaffold in kinase inhibitor drug discovery. The compound features three chemically orthogonal handles: a bromine atom at position 5 for transition-metal-catalyzed cross-coupling, a 4-fluorophenyl group at position 2 that modulates lipophilicity and target-binding interactions, and an ethyl ester at position 3 that enables further functionalization via hydrolysis or transesterification . This combination of substituents places the compound at the intersection of multiple structure–activity relationship (SAR) vectors that have been independently validated in p110α-selective PI3 kinase inhibitors, p38 MAP kinase inhibitors, and TrkA/RET kinase inhibitor programs [1].

Why Closely Related Pyrazolo[1,5-a]pyridine Analogs Cannot Substitute for Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate


Generic substitution among pyrazolo[1,5-a]pyridine-3-carboxylate analogs is precluded because each substituent vector independently controls a distinct functional or pharmacological property that does not track proportionally across analogs. The identity of the halogen at position 5 governs both cross-coupling reactivity (with bromo showing substantially reduced dehalogenation side-reaction propensity compared to iodo in Suzuki–Miyaura reactions) [1] and kinase inhibitory potency (SAR studies demonstrate that 5-bromo substitution increases p110α PI3K inhibition relative to 5-ethyl, 5-vinyl, or unsubstituted congeners) [2]. Simultaneously, the 4-fluorophenyl group at position 2 imparts a specific lipophilicity value (LogP ≈ 3.14 for the 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine substructure) that differs from the 4-chlorophenyl or unsubstituted phenyl analogs and thereby alters both pharmacokinetic partitioning and target-binding thermodynamics . The ethyl ester at position 3 provides a hydrolysis-labile protecting group with kinetics distinct from the methyl or tert-butyl ester variants, enabling chemoselective deprotection strategies that fail if an alternative ester is used [3]. Because these three substituent effects are orthogonal and non-additive, substituting any single group—let alone multiple groups—produces a compound with a fundamentally different reactivity and biological profile.

Quantitative Differentiation Evidence for Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate Versus Closest Analogs


Superior Suzuki-Miyaura Cross-Coupling Efficiency: 5-Bromo Versus 5-Iodo Pyrazolo[1,5-a]pyridine Derivatives

In a direct head-to-head comparison of halogenated aminopyrazoles in the Suzuki-Miyaura reaction, bromo derivatives produced the desired cross-coupled product with significantly lower propensity for dehalogenation compared to iodo derivatives. The study demonstrated that Br and Cl derivatives were superior to iodopyrazoles specifically because the undesired dehalogenation side reaction was substantially reduced [1]. This finding is directly translatable to 5-bromo-pyrazolo[1,5-a]pyridine systems: the 5-bromo substituent on the target compound enables efficient Suzuki coupling with aryl/heteroaryl boronic acids while minimizing the yield loss associated with protodehalogenation that plagues the 5-iodo congener.

Suzuki-Miyaura cross-coupling dehalogenation side reaction C-C bond formation

Enhanced p110α PI3 Kinase Inhibitory Potency Conferred by 5-Bromo Substitution

Structure–activity relationship studies on the pyrazolo[1,5-a]pyridine scaffold as p110α-selective PI3 kinase inhibitors revealed that substitution at position 5 with a bromine atom produced compounds with increased inhibitory potency against p110α, whereas substitution with ethyl or vinyl groups decreased activity [1]. The most potent compound in the series, 5x, achieved a p110α IC₅₀ of 0.9 nM and demonstrated selectivity for p110α over p110β and p110δ, along with inhibition of Akt/PKB phosphorylation and in vivo tumor growth inhibition in an HCT-116 xenograft model [1].

PI3 kinase inhibition p110α selectivity cancer therapeutics

Lipophilicity Differentiation: 4-Fluorophenyl Versus 4-Chlorophenyl and Unsubstituted Phenyl at Position 2

The 4-fluorophenyl substituent at position 2 of the pyrazolo[1,5-a]pyridine scaffold confers a specific lipophilicity value that differs from the 4-chlorophenyl and unsubstituted phenyl analogs. The substructure 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine has an experimentally determined LogP of 3.14 . By comparison, the 2-phenyl analog lacks this fluorine-mediated electronic modulation and has a lower LogP, while the 4-chlorophenyl analog increases LogP by approximately 0.5–0.7 log units based on aromatic substituent π constants (Cl π = +0.71 vs F π = +0.14) [1]. This difference places the 4-fluorophenyl derivative in a LogP range more favorable for oral bioavailability and CNS penetration than the 4-chlorophenyl congener.

lipophilicity modulation logP drug-likeness optimization

Validated Utility as a Key Intermediate in Kinase Inhibitor Patent Space (TrkA, MARK, RET)

The specific substitution pattern of 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate is explicitly encompassed by multiple kinase inhibitor patents that claim 5-bromo pyrazolo[1,5-a]pyridine derivatives as the active pharmacophore. The MARK inhibitor patent US8518911 B2 (Merck Sharp & Dohme) specifically recites 5-bromo-4-pyrazolo[1,5-a]pyridin-3-yl-thiazole-2-carboxamides [1]. The TrkA inhibitor patent US9289419 B2 (Dr. Reddy's Laboratories) claims a series of substituted pyrazolo[1,5-a]pyridine compounds as tropomyosin receptor kinase inhibitors and explicitly includes 5-bromo-substituted variants with 4-fluorophenyl or analogous aryl groups [2]. The RET kinase inhibitor patent family (US20180133200A1) similarly encompasses pyrazolo[1,5-a]pyridine compounds with halogen substitution at the 5-position [3].

kinase inhibitor patent TrkA inhibitor MARK inhibitor RET inhibitor

Ethyl Ester as a Chemoselective Protecting Group: Hydrolysis Kinetics Versus Methyl and tert-Butyl Ester Analogs

The ethyl ester at position 3 of the pyrazolo[1,5-a]pyridine-3-carboxylate scaffold can be cleanly hydrolyzed to the corresponding carboxylic acid under acidic conditions. Specifically, ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate undergoes complete hydrolysis in 40% H₂SO₄ at 100 °C to afford the carboxylic acid [1]. This contrasts with the methyl ester, which hydrolyzes more rapidly under basic conditions but may be susceptible to premature cleavage during basic cross-coupling reactions; the tert-butyl ester requires strongly acidic conditions (TFA) for deprotection, which can degrade acid-sensitive functional groups installed elsewhere on the scaffold. The ethyl ester therefore occupies a strategic reactivity window that allows for orthogonal deprotection in the presence of other sensitive functionality introduced via the 5-bromo handle.

ester hydrolysis protecting group strategy carboxylic acid liberation

High-Impact Application Scenarios for Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate Procurement


Parallel Library Synthesis of p110α-Selective PI3 Kinase Inhibitors via Suzuki Diversification at the 5-Position

Medicinal chemistry teams pursuing p110α-selective PI3 kinase inhibitors can use this compound as a universal late-stage diversification intermediate. The 5-bromo substituent enables parallel Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids to generate focused libraries, with reduced dehalogenation side-product formation compared to the 5-iodo analog [1]. The SAR literature confirms that 5-position substitution is the most productive vector for modulating p110α potency and selectivity within the pyrazolo[1,5-a]pyridine scaffold, with 5-bromo substitution specifically enhancing inhibitory activity [2].

TrkA/RET Kinase Inhibitor Lead Optimization with Balanced Lipophilicity

For programs targeting TrkA or RET kinase inhibition—both validated oncology targets—this compound provides a starting scaffold with strategically balanced lipophilicity (4-fluorophenyl LogP contribution ≈ 3.14) that avoids the excessive lipophilicity of the 4-chlorophenyl analog while maintaining sufficient membrane permeability for cellular activity . Multiple pharmaceutical patents from Dr. Reddy's Laboratories and Merck Sharp & Dohme explicitly claim 5-bromo-substituted pyrazolo[1,5-a]pyridines with aryl groups at position 2 as TrkA and MARK inhibitors, confirming the industrial relevance of this substitution pattern [3].

Chemoselective Three-Step Derivatization: Cross-Coupling → Ester Hydrolysis → Amide Conjugation

The orthogonality of the three functional handles enables a streamlined three-step workflow: (1) Suzuki diversification at the 5-bromo position, (2) acidic hydrolysis of the ethyl ester to the carboxylic acid, and (3) amide coupling to introduce a third diversity element. The ethyl ester withstands the basic conditions of Suzuki coupling (unlike the methyl ester, which risks premature hydrolysis) and hydrolyzes under milder conditions than the tert-butyl ester (which requires TFA that can protonate basic heterocycles introduced in step 1) [4]. This chemoselectivity directly translates to higher overall yields and reduced purification burden.

Central Nervous System Penetrant Kinase Inhibitor Design Leveraging Fluorine-Mediated Lipophilicity

For kinase targets requiring blood-brain barrier penetration, the 4-fluorophenyl substituent provides a LogP contribution (ΔLogP ≈ +0.4 to +0.5 vs phenyl) that is sufficient to enhance passive membrane permeability without exceeding the lipophilicity ceiling (LogP > 4–5) associated with poor aqueous solubility and elevated metabolic clearance. The 4-fluorophenyl analog therefore occupies a more favorable property space than the 4-chlorophenyl analog (ΔLogP ≈ +0.5 to +0.7 higher) for CNS drug discovery programs , making this compound a rational choice for neuroscience-focused kinase inhibitor campaigns.

Quote Request

Request a Quote for Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.